molecular formula C12H9F3N2 B12553813 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline CAS No. 158461-46-2

2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline

Cat. No.: B12553813
CAS No.: 158461-46-2
M. Wt: 238.21 g/mol
InChI Key: QMBZKMJAVNHCEJ-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups This compound is characterized by the presence of a pyridine ring and a trifluoromethyl group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline can be achieved through various methods. One common approach involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with aniline in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The palladium-catalyzed cross-coupling reaction facilitates the formation of the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further optimize the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aniline compounds. These products can be further utilized in the synthesis of more complex molecules and materials .

Scientific Research Applications

2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain protein targets, thereby modulating their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-(Trifluoromethyl)aniline: Lacks the pyridine ring, leading to variations in reactivity and applications.

    2-(Pyridin-2-yl)-5-methylaniline:

Uniqueness

2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline is unique due to the presence of both the pyridine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced stability, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

158461-46-2

Molecular Formula

C12H9F3N2

Molecular Weight

238.21 g/mol

IUPAC Name

2-pyridin-2-yl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)8-4-5-9(10(16)7-8)11-3-1-2-6-17-11/h1-7H,16H2

InChI Key

QMBZKMJAVNHCEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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